The compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This compound features a triazolo-pyrimidine moiety, which is known for its diverse biological activities, particularly in drug discovery. The structural components, including a piperazine ring and an aromatic substituent, contribute to its pharmacological properties.
This compound is cataloged under the CAS number 1058247-88-3 and is available for research purposes from various chemical suppliers. Its molecular formula is C18H21FN8O, with a molecular weight of approximately 384.41 g/mol. The structure can be represented using the SMILES notation: CCn1nnc2c1ncnc2N1CCN(CC1)C(=O)NCc1ccc(cc1)F
.
This compound belongs to the class of triazolo-pyrimidine derivatives, which are often explored for their biological activity against various targets, including kinases and phosphodiesterases. Its classification as a piperazine derivative indicates potential applications in central nervous system disorders and other therapeutic areas.
The synthesis of 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide typically involves several multi-step organic reactions.
Yield optimization at each stage is crucial for achieving a successful synthesis.
The molecular structure of this compound features distinct functional groups that influence its chemical behavior and biological activity.
The structural representation can be visualized using molecular modeling software to predict spatial arrangements and interactions.
The chemical reactivity of this compound can be assessed through various reaction types that could modify its structure for enhanced biological activity.
These reactions are essential for developing analogs with improved efficacy or reduced side effects.
Understanding the mechanism of action for 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide involves studying its interactions with biological targets.
The compound likely interacts with specific enzymes or receptors within cellular pathways:
Experimental data from in vitro assays would be necessary to confirm these interactions.
The physical and chemical properties of this compound are critical for understanding its behavior in biological systems.
Relevant data from stability studies would enhance understanding of its shelf-life and storage conditions.
The potential applications of 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide span various fields:
Further research will elucidate its full potential in these areas, supporting ongoing advancements in medicinal chemistry.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5